Cas no 14231-45-9 (N-(Phenoxyacetyl)glycine)

N-(Phenoxyacetyl)glycine 化学的及び物理的性質
名前と識別子
-
- Glycine,N-(phenoxyacetyl)- (6CI,7CI,8CI,9CI)
- (PHENOXYACETYL)AMINO]ACETIC ACID
- [(phenoxyacetyl)amino]acetic acid
- 2-[(2-phenoxyacetyl)amino]acetic acid
- N-(Phenoxyacetyl)glycine
- N-Phenoxyacetyl-glycin
- Phenoxyacetamino-essigsaeure
- phenoxyacetyl glycine
- glycine, N-(phenoxyacetyl)-
- 2-[[2-(phenoxy)acetyl]amino]acetic acid
- 2-[2-(phenoxy)ethanoylamino]ethanoic acid
- 2-[[1-oxo-2-(phenoxy)ethyl]amino]acetic acid
- HMS1773J14
- 2-(2-phenoxyacetamido)acetic acid
- SCHEMBL7821754
- AKOS000117162
- VS-01046
- EN300-08125
- CS-0307823
- MYTAKEVMLYCYIE-UHFFFAOYSA-N
- phenoxyacetylglycine
- FT-0683658
- NSC-174212
- 14231-45-9
- DTXSID20306137
- J-502692
- Oprea1_622817
- Z57044269
- 2-(2-phenoxyacetamido)aceticacid
- MFCD00667226
- NSC174212
- STK115252
- (2-phenoxyacetamido)acetic acid
- BBL002332
- Glycine, N-(2-phenoxyacetyl)-
- G29421
- ALBB-012981
-
- MDL: MFCD00667226
- インチ: InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
- InChIKey: MYTAKEVMLYCYIE-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CNC(COC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 209.06900
- どういたいしつりょう: 209.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 75.63000
- LogP: 0.65710
N-(Phenoxyacetyl)glycine セキュリティ情報
- 危険レベル:IRRITANT
N-(Phenoxyacetyl)glycine 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(Phenoxyacetyl)glycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 063131-500mg |
N-(Phenoxyacetyl)glycine |
14231-45-9 | 500mg |
$158.00 | 2023-09-10 | ||
abcr | AB371155-5g |
N-(Phenoxyacetyl)glycine; . |
14231-45-9 | 5g |
€637.00 | 2024-04-19 | ||
abcr | AB371155-500mg |
N-(Phenoxyacetyl)glycine; . |
14231-45-9 | 500mg |
€205.00 | 2024-04-19 | ||
abcr | AB371155-1g |
N-(Phenoxyacetyl)glycine; . |
14231-45-9 | 1g |
€237.00 | 2024-04-19 | ||
Aaron | AR007KOV-100mg |
[(phenoxyacetyl)amino]acetic acid |
14231-45-9 | 95% | 100mg |
$74.00 | 2023-12-16 | |
1PlusChem | 1P007KGJ-100mg |
[(phenoxyacetyl)amino]acetic acid |
14231-45-9 | 95% | 100mg |
$102.00 | 2024-06-20 | |
1PlusChem | 1P007KGJ-10g |
[(phenoxyacetyl)amino]acetic acid |
14231-45-9 | 95% | 10g |
$882.00 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-100mg |
2-(2-phenoxyacetamido)acetic acid |
14231-45-9 | 95% | 100mg |
¥417.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4621-25g |
2-(2-phenoxyacetamido)acetic acid |
14231-45-9 | 95% | 25g |
¥19224.0 | 2024-04-24 | |
A2B Chem LLC | AD52307-2.5g |
N-(Phenoxyacetyl)glycine |
14231-45-9 | 95% | 2.5g |
$239.00 | 2024-04-20 |
N-(Phenoxyacetyl)glycine 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
N-(Phenoxyacetyl)glycineに関する追加情報
Introduction to N-(Phenoxyacetyl)glycine (CAS No. 14231-45-9)
N-(Phenoxyacetyl)glycine, identified by its Chemical Abstracts Service (CAS) number 14231-45-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and biochemical research.
The molecular structure of N-(Phenoxyacetyl)glycine consists of a phenoxyacetyl group attached to a glycine backbone. This configuration imparts specific reactivity and binding capabilities, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The phenoxyacetyl moiety, in particular, is known for its ability to interact with biological targets, thereby influencing cellular processes and potentially contributing to therapeutic effects.
In recent years, N-(Phenoxyacetyl)glycine has been extensively studied for its role in the development of novel drugs. Its structural features make it an excellent candidate for designing molecules that can modulate enzyme activity, receptor binding, and other critical biological pathways. For instance, researchers have explored its utility in creating inhibitors targeting various enzymes involved in metabolic disorders and inflammatory conditions.
One of the most compelling aspects of N-(Phenoxyacetyl)glycine is its versatility in chemical modifications. The presence of both the phenoxyacetyl group and the glycine residue provides multiple sites for functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility has led to its incorporation into a wide range of drug candidates, including those being developed for cancer therapy, neurodegenerative diseases, and infectious diseases.
The pharmacological potential of N-(Phenoxyacetyl)glycine has been further highlighted by several recent studies. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain proteases implicated in cancer progression. The study also highlighted the compound's ability to selectively target these enzymes without affecting other critical biological pathways.
In another notable research endeavor, N-(Phenoxyacetyl)glycine-based molecules have been investigated for their anti-inflammatory properties. Researchers have found that certain derivatives can modulate inflammatory responses by interacting with specific receptors and signaling pathways. This finding opens up new avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of N-(Phenoxyacetyl)glycine is another area where significant advancements have been made. Modern synthetic methodologies have enabled the production of this compound with high purity and yield, making it more accessible for research and development purposes. These advancements have not only facilitated laboratory studies but also paved the way for large-scale production needed for clinical trials and commercial applications.
The role of computational chemistry in understanding the behavior of N-(Phenoxyacetyl)glycine cannot be overstated. Advanced computational techniques have allowed researchers to predict the compound's interactions with biological targets at an atomic level. This has been particularly useful in designing drug candidates with optimized pharmacokinetic properties, such as improved solubility and bioavailability.
In conclusion, N-(Phenoxyacetyl)
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